molecular formula C13H19N5O3 B2475593 7-allyl-8-((2-methoxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 838887-83-5

7-allyl-8-((2-methoxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2475593
CAS No.: 838887-83-5
M. Wt: 293.327
InChI Key: HWTUDZQYNPZAHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-allyl-8-((2-methoxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine class Purines are heterocyclic aromatic organic compounds that play vital roles in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-allyl-8-((2-methoxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting with the base purine structure. The process may include:

  • Alkylation: Introduction of the allyl group at the 7-position.

  • Amination: Addition of the (2-methoxyethyl)amino group at the 8-position.

  • Methylation: Introduction of methyl groups at the 1- and 3-positions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the allyl group to an aldehyde or carboxylic acid.

  • Reduction: Reduction of the nitro group to an amine.

  • Substitution: Replacement of the methoxyethyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Typical reagents are hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

  • Substitution: Various nucleophiles can be used, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Allyl alcohol, allyl carboxylic acid.

  • Reduction: Amines.

  • Substitution: Various substituted purines.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7-allyl-8-((2-methoxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 7-allyl-8-((2-methoxyethyl)thio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

  • 7-allyl-3-methyl-8-((2-methyl-2-propenyl)thio)-3,7-dihydro-1H-purine-2,6-dione

  • 8-((2-methoxyethyl)thio)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness: 7-allyl-8-((2-methoxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific structural features, such as the presence of the allyl group and the methoxyethylamino group

Properties

IUPAC Name

8-(2-methoxyethylamino)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O3/c1-5-7-18-9-10(15-12(18)14-6-8-21-4)16(2)13(20)17(3)11(9)19/h5H,1,6-8H2,2-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTUDZQYNPZAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCOC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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